molecular formula C21H20O5 B1233462 8-(3,3-DMA)-3-methylgalangin

8-(3,3-DMA)-3-methylgalangin

Cat. No.: B1233462
M. Wt: 352.4 g/mol
InChI Key: OYPUUKBKGMMPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,3-DMA)-3-methylgalangin, a prenylated flavonoid with the molecular formula C21H20O5 and a molecular weight of 352.386 g/mol, is a derivative of galangin . Also known as 5,7-dihydroxy-3-methoxy-8-prenylflavone, this compound belongs to the broader class of plant polyphenols, specifically flavonoids . Flavonoids are recognized in scientific literature for their significant biological activities, which include potent antioxidant and free-radical scavenging properties . They are also investigated for their ability to modulate various signaling pathways and for their antimicrobial effects against a spectrum of microorganisms . While specific mechanistic studies on this compound are limited, related flavonoids are known to be metabolized by the gut microbiota, which can activate these compounds and produce bioactive metabolites . This interaction is a key area of research for understanding the full physiological impact of dietary polyphenols. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one

InChI

InChI=1S/C21H20O5/c1-12(2)9-10-14-15(22)11-16(23)17-18(24)21(25-3)19(26-20(14)17)13-7-5-4-6-8-13/h4-9,11,22-23H,10H2,1-3H3

InChI Key

OYPUUKBKGMMPPS-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)C

Origin of Product

United States

Chemical Synthesis and Analogue Derivatization for Research Applications

Total Synthesis Approaches for 8-(3,3-DMA)-3-methylgalangin

The total synthesis of this compound, a prenylated flavonoid, involves a multi-step process starting from simpler phenolic precursors. The core strategy centers on constructing the flavonoid backbone, followed by specific methylation and prenylation steps.

A foundational method for creating the flavonoid structure is the Allan-Robinson reaction, which can be used to produce a variety of natural flavones and flavonols, including methylgalangin. nih.gov A more general and widely applicable synthesis of the galangin (B1674397) core starts with readily available materials like ethyl acetoacetate (B1235776) and benzoyl chloride to form an intermediate, which then reacts with phloroglucinol (B13840) to yield crude galangin. google.com This crude product is then purified via recrystallization. google.com

Once the 3-methylgalangin (3-O-methylgalangin) scaffold is obtained, the key challenge is the regioselective introduction of the 3,3-dimethylallyl (prenyl) group at the C-8 position. nih.gov A common and effective strategy is O-prenylation followed by a Claisen rearrangement. sioc-journal.cn In this approach, a hydroxyl group on the A-ring of the flavonoid, typically at the C-5 position, is first reacted with a prenylating agent like prenyl bromide. This forms a 5-O-prenyl ether intermediate.

Subsequent heating of this intermediate induces a Claisen rearrangement, a thermally-driven pericyclic reaction, to transfer the prenyl group from the oxygen atom to a carbon atom on the aromatic ring. The regioselectivity of this rearrangement is critical. Microwave-assisted Claisen rearrangement has been shown to be a particularly effective technique for selectively forming the C-8 prenylated product. sioc-journal.cnresearchgate.net For instance, irradiating a protected 5-O-prenyl flavonoid in a solvent like N,N-diethylaniline can specifically yield the 8-(3,3-dimethylallyl) rearranged product. researchgate.net The choice of solvent and reaction conditions, including the use of protecting groups for other hydroxyl functions, is crucial for directing the rearrangement to the desired C-8 position and achieving a good yield. researchgate.net

An alternative approach can lead to the isomeric 8-(1,1-dimethylallyl)-3-methylgalangin (B1240093) through a sigmatropic rearrangement of 7-(3,3-dimethylallyl)-3-methylgalangin, which has been reported to proceed with a 73% yield. researchgate.netevitachem.com

The table below outlines a representative synthetic pathway for this compound.

StepReactionKey Reagents and ConditionsProductReference
1Flavonoid Core Synthesis (Allan-Robinson type)o-hydroxyacetophenone, aromatic anhydride, sodium salt of the corresponding aromatic acid, heating.Galangin nih.gov
2Selective 3-O-methylationGalangin, methylating agent (e.g., dimethyl sulfate), base.3-Methylgalangin (3-O-Methylgalangin) nih.gov
35-O-Prenylation3-Methylgalangin, prenyl bromide, base (e.g., K₂CO₃). Requires protection of the 7-OH group.5-O-prenyl-3-methylgalangin derivative sioc-journal.cn
4Microwave-Assisted Claisen Rearrangement5-O-prenyl-3-methylgalangin derivative, high-boiling solvent (e.g., N,N-diethylaniline), microwave irradiation.This compound sioc-journal.cnresearchgate.net
5Deprotection (if applicable)Acidic or basic hydrolysis to remove protecting groups.Final Product: this compound researchgate.net

Synthetic Strategies for Structure-Activity Relationship (SAR) Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, allowing researchers to understand how specific structural features of a molecule contribute to its biological activity. ug.edu.ge By systematically modifying the structure of this compound, chemists can develop analogues with potentially enhanced potency, selectivity, or improved physicochemical properties. researchgate.netumb.edu

Synthetic strategies for generating SAR analogues of this compound focus on modifying its three main structural components: the flavonoid A-ring, B-ring, and C-ring, as well as the C-8 prenyl substituent.

A-Ring Modifications: The hydroxyl groups at C-5 and C-7 are common targets for modification. Analogues can be synthesized by replacing these hydroxyls with methoxy (B1213986) groups, benzyl (B1604629) ethers, or by glycosylation. nih.govmdpi.com For example, the synthesis of galangin 3-benzyl-5,7-dimethylether was undertaken to create a more potent and selective agonist for the PPARγ receptor. nih.gov

B-Ring Modifications: The phenyl B-ring can be modified by introducing various substituents, such as halogens (e.g., bromine), alkyl, or alkoxy groups at different positions. This allows for the exploration of electronic and steric effects on activity. frontiersin.org The synthesis of such analogues often starts from a correspondingly substituted benzaldehyde (B42025) during the initial construction of the flavonoid core.

C-Ring and 3-Position Modifications: The methoxy group at the C-3 position can be replaced with other functionalities. For instance, different alkyl or benzyl ethers can be introduced to probe the importance of this group's size and nature. nih.gov Additionally, the C4-carbonyl group and the C2-C3 double bond are key features of the flavonoid scaffold, and their modification can significantly impact biological activity. mdpi.com

Prenyl Group Modifications: The 3,3-dimethylallyl group at C-8 is crucial for the lipophilicity and activity of many natural flavonoids. SAR analogues can be created by replacing this group with other lipophilic side chains, such as a geranyl group, or by altering its structure. researchgate.netmuni.cz The synthesis of the isomeric 8-(1,1-dimethylallyl) derivative provides another avenue for exploring the spatial requirements of target binding. researchgate.netevitachem.com

The following table summarizes various synthetic modifications to the this compound scaffold for SAR studies.

Modification SiteStructural ChangeSynthetic StrategyPurpose of AnalogueReference
A-Ring (C-5, C-7)Alkylation (e.g., methylation, benzylation)Reaction of hydroxyl groups with alkyl or benzyl halides.Increase lipophilicity; probe hydrogen bonding interactions. nih.gov
A-Ring (C-7)GlycosylationEnzymatic (microbial transformation) or chemical glycosylation.Improve water solubility; study effects on bioavailability and activity. mdpi.com
B-RingIntroduction of substituents (e.g., halogens, hydroxyls)Use of substituted benzaldehydes in the initial flavonoid synthesis.Investigate electronic and steric requirements for target binding. frontiersin.org
C-Ring (C-3)Varying the ether group (e.g., benzyloxy)Use of different protecting/alkylating agents for the 3-OH group.Assess the influence of the C-3 substituent on activity. nih.gov
C-8 PositionIsomerization to 1,1-dimethylallylSigmatropic rearrangement of a 7-prenylated precursor.Explore the impact of prenyl group orientation. researchgate.netevitachem.com
C-8 PositionReplacement with other lipophilic groups (e.g., geranyl)Use of alternative reagents like geranyl bromide in the alkylation step.Modulate lipophilicity and interaction with hydrophobic pockets. researchgate.net

Chemical Modification and Functionalization for Experimental Probes

To investigate the molecular mechanisms of action of this compound, it can be chemically modified to create experimental probes. These probes are invaluable tools for a variety of research applications, including target identification, cellular localization studies, and binding assays. Common strategies involve attaching a reporter tag, such as a fluorescent dye or an affinity label like biotin (B1667282), to the core molecule. biosyn.com

The phenolic hydroxyl groups at positions C-5 and C-7 on the A-ring of this compound serve as primary handles for chemical functionalization. These groups can be derivatized without significantly altering the core structure recognized by biological targets, although this must be experimentally verified.

Fluorescent Probes: Fluorescent labeling is achieved by covalently attaching a fluorophore to the molecule. biosyn.com This can be done by reacting a fluorescent dye that has a reactive functional group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) with one of the hydroxyl groups on the flavonoid. A linker or spacer arm may be introduced between the flavonoid and the dye to minimize steric hindrance and preserve biological activity. A wide range of fluorescent dyes are available, including fluoresceins, rhodamines, and coumarins, allowing for the selection of optimal excitation and emission wavelengths for specific experimental setups like fluorescence microscopy or flow cytometry. google.com

Biotinylated Probes (Affinity Probes): Biotinylation involves the covalent attachment of biotin. The high-affinity interaction between biotin and streptavidin (or avidin) can be exploited for affinity-based pulldown assays to identify binding partners (e.g., protein targets) from cell lysates. Similar to fluorescent labeling, biotin is typically attached via a linker to one of the hydroxyl groups.

Immobilized Probes for Affinity Chromatography: The compound can be chemically tethered to a solid support, such as agarose (B213101) or sepharose beads, to create an affinity chromatography matrix. This is achieved by first introducing a linker with a reactive group (e.g., a carboxylic acid or an amine) onto the flavonoid scaffold, which is then coupled to the activated resin. This tool is used to isolate and purify binding proteins from complex biological mixtures.

The table below outlines different types of experimental probes derived from this compound and their research applications.

Probe TypeModification StrategyExample Reporter/TagExperimental ApplicationReference
Fluorescent ProbeCovalent attachment of a fluorophore via a linker to a hydroxyl group (e.g., at C-7).Fluorescein, Rhodamine, BODIPYVisualization of cellular uptake and subcellular localization via fluorescence microscopy. biosyn.comgoogle.com
Biotinylated (Affinity) ProbeCovalent attachment of biotin via a linker to a hydroxyl group.BiotinIdentification of protein targets through affinity purification (pulldown assays) and Western blotting. biosyn.com
Immobilized Affinity MatrixCovalent linkage to a solid support (e.g., sepharose beads) via a spacer arm.Agarose/Sepharose ResinIsolation and purification of binding proteins from cell or tissue extracts for identification by mass spectrometry. science.gov
Photo-affinity ProbeIncorporation of a photo-reactive group (e.g., benzophenone, azido (B1232118) group).BenzophenoneCovalently cross-linking the compound to its direct binding targets upon UV irradiation for target identification. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

High-Resolution Chromatographic Techniques for Purity Assessment (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation, quantification, and purity assessment of flavonoid derivatives like 8-(1,1-dimethylallyl)-3-methylgalangin (B1240093). These methods offer high resolution and sensitivity, which are essential for separating the target compound from reaction byproducts, isomers, or other components in a complex matrix, such as a plant extract. nih.govresearchgate.net

The separation is typically achieved using a reversed-phase (RP) column, such as a C18, where the lipophilic nature of the prenylated flavonoid results in strong retention. nih.gov A mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used in a gradient elution mode. nih.gov UHPLC systems, which use columns with smaller particle sizes (<2 µm), allow for faster analysis times and improved resolution compared to traditional HPLC. nih.gov Purity is determined by integrating the peak area of the analyte in the chromatogram, typically monitored by a Diode Array Detector (DAD) or UV-Vis detector set at the absorption maximum of the flavonoid.

Table 1: Representative HPLC/UHPLC Parameters for Analysis of Prenylated Flavonoids

ParameterTypical Value/Condition
System UHPLC or HPLC
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient 45% to 70% B over several minutes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40 - 50 °C
Detection DAD or UV-Vis at ~270 nm and ~350 nm
Injection Volume 1 - 10 µL

This table represents typical, illustrative parameters for the analysis of prenylated flavonoids and is not specific experimental data for 8-(1,1-dimethylallyl)-3-methylgalangin.

Mass Spectrometric Elucidation and Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and structural elucidation of flavonoids. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For 8-(1,1-dimethylallyl)-3-methylgalangin (C₂₁H₂₀O₅), the expected monoisotopic mass is approximately 352.1311 Da.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (precursor ion) and its fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For prenylated flavonoids, fragmentation often occurs through retro-Diels-Alder (RDA) reactions in the C-ring and cleavage of the prenyl side chain. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. The fragmentation of 8-prenylated flavonoids is known to involve the neutral loss of parts of the allyl group, such as a C₄H₈ (56 Da) fragment. researchgate.netnih.gov The distinction between 6-prenyl and 8-prenyl isomers can often be made based on the relative abundance of these fragment ions. researchgate.net

Table 2: Predicted Key Mass Spectrometric Fragments for 8-(1,1-Dimethylallyl)-3-methylgalangin

Ion DescriptionProposed FormulaPredicted m/z
[M+H]⁺ C₂₁H₂₁O₅⁺353.1384
[M-H]⁻ C₂₁H₁₉O₅⁻351.1238
[M-H - CH₃]⁻ C₂₀H₁₆O₅⁻336.0998
[M-H - C₄H₈]⁻ C₁₇H₁₁O₅⁻295.0612
¹‚³A⁻ (from RDA) C₈H₅O₄⁻177.0193
¹‚³B⁻ (from RDA) C₉H₇O⁻131.0497

This table is based on the general fragmentation patterns of 8-prenylated flavonoids and represents predicted values. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to map the complete carbon-hydrogen framework.

For 8-(1,1-dimethylallyl)-3-methylgalangin, the ¹H NMR spectrum would show characteristic signals for the flavonoid A, B, and C rings, the 3-methoxy group, and the 8-(1,1-dimethylallyl) group. acs.orgtandfonline.com The single aromatic proton on the A-ring (H-6) would appear as a singlet. The protons of the unsubstituted B-ring would show a typical pattern for a mono-substituted phenyl group. tandfonline.com The 1,1-dimethylallyl group is distinguished by a vinyl proton (dd), two terminal vinyl protons, and a singlet for the two gem-dimethyl groups. The ³J HMBC correlation between the methylene (B1212753) protons of the prenyl group and the C-8 carbon confirms the substitution position. acs.orgdiva-portal.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 8-(1,1-Dimethylallyl)-3-methylgalangin

ProtonPredicted δ (ppm)Multiplicity
H-6 ~6.4-6.6s
H-2', H-6' ~8.0-8.2m
H-3', H-4', H-5' ~7.5-7.6m
5-OH ~12.5s (H-bonded)
7-OH ~9.0-10.0br s
3-OCH₃ ~3.8-3.9s
H-1" (vinyl CH) ~6.0-6.2dd
H-2" (terminal CH₂) ~5.0-5.2m
(CH₃)₂ ~1.4-1.5s

This table contains predicted values based on data for structurally similar prenylated flavonols. acs.orgtandfonline.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-4) resonates at a characteristic downfield shift. The attachment of the 1,1-dimethylallyl group at C-8 can be confirmed by the chemical shift of C-8 itself, which would be around 106-108 ppm. diva-portal.org

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 8-(1,1-Dimethylallyl)-3-methylgalangin

CarbonPredicted δ (ppm)CarbonPredicted δ (ppm)
C-2 ~156C-1' ~131
C-3 ~138C-2', C-6' ~128
C-4 ~178C-3', C-5' ~129
C-4a ~104C-4' ~130
C-5 ~1613-OCH₃ ~60
C-6 ~94C-γ (quat. C) ~42
C-7 ~164C-α (vinyl CH) ~145
C-8 ~107C-β (vinyl CH₂) ~112
C-8a ~162(CH₃)₂ ~28

This table contains predicted values based on data for structurally similar prenylated flavonols. acs.orgtandfonline.comdiva-portal.org

Other Spectroscopic Methods (e.g., UV-Vis, IR) for Research Characterization

While less structurally definitive than NMR or MS, UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable and rapid confirmation of key functional groups and the core chromophore.

UV-Vis Spectroscopy: The UV-Vis spectrum of a flavonoid is characterized by two major absorption bands. For flavonols like 8-(1,1-dimethylallyl)-3-methylgalangin, "Band I" corresponds to the B-ring cinnamoyl system and appears at longer wavelengths (typically 320-385 nm), while "Band II" arises from the A-ring benzoyl system and appears at shorter wavelengths (typically 240-280 nm). researchgate.net The exact positions of these maxima (λmax) can be influenced by substitution patterns and the solvent used.

Table 5: Expected UV-Vis Absorption Maxima for 8-(1,1-Dimethylallyl)-3-methylgalangin

BandWavelength Range (nm)Associated Structural Moiety
Band I ~340 - 370 nmB-ring cinnamoyl system
Band II ~265 - 275 nmA-ring benzoyl system

This table contains expected values based on the general characteristics of the flavonol chromophore. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of specific bonds within the molecule, confirming the presence of key functional groups. nih.gov The spectrum of 8-(1,1-dimethylallyl)-3-methylgalangin would be expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups. mdpi.com

Table 6: Characteristic IR Absorption Frequencies for 8-(1,1-Dimethylallyl)-3-methylgalangin

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 O-H stretchPhenolic Hydroxyl
~3080 =C-H stretchAromatic/Vinyl
~2970, 2920 C-H stretchAliphatic (prenyl)
~1655 C=O stretchFlavonol Carbonyl
~1610, 1580, 1450 C=C stretchAromatic Rings
~1250, 1180 C-O stretchAryl Ether

This table contains characteristic frequency ranges for the indicated functional groups. nih.govmdpi.com

Molecular Mechanisms and Cellular Activities in Preclinical Models

Modulation of Efflux Transporters: Focus on P-glycoprotein and ABC Transporters in In Vitro Systems

Multidrug resistance (MDR) in cancer and infectious diseases is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). researchgate.netwikipedia.org These transporters function as ATP-dependent efflux pumps, actively removing a wide array of substances from cells, thereby reducing their intracellular concentration and efficacy. wikipedia.orgmdpi.com Flavonoids have been identified as a class of compounds capable of modulating the activity of these transporters. researchgate.net The following sections describe the specific interactions of 8-(3,3-DMA)-3-methylgalangin with these transport systems.

The ability of a compound to modulate transporter function often begins with its direct binding to specific domains of the protein. P-glycoprotein consists of two homologous halves, each containing a transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD). researchgate.netbiorxiv.org The NBDs are responsible for binding and hydrolyzing ATP to power the transport process. biorxiv.orgnih.gov

Studies using a recombinant NBD from a P-glycoprotein-like transporter from Leishmania tropica have demonstrated the binding characteristics of various flavonoids. nih.gov In these studies, the affinity of compounds for the NBD2 domain was quantified. The prenylation of galangin (B1674397) at position 8 with a 3,3-dimethylallyl (3,3-DMA) group was found to significantly enhance its binding affinity. nih.gov Specifically, 8-(3,3-DMA)-galangin showed a markedly increased binding affinity (6- to 15-fold) compared to its non-prenylated counterpart, galangin. nih.gov This highlights the importance of the hydrophobic prenyl group in the interaction with the transporter's NBD. researchgate.netnih.gov

CompoundBinding Affinity (Kd, µM ± SD)Source
Galangin9.2 ± 1.0 nih.gov
8-(3,3-Dimethylallyl)-galangin0.62 ± 0.24 nih.gov

The function of ABC transporters is intrinsically linked to the hydrolysis of ATP, which provides the energy for substrate efflux. solvobiotech.com Compounds that interact with these transporters can modulate their ATPase activity, either by stimulating or inhibiting it. nih.govsolvobiotech.com The inhibition of ATP hydrolysis is a key mechanism for overcoming transporter-mediated drug resistance. nih.gov

In vitro assays using membrane preparations enriched with ABC transporters are employed to study these effects. solvobiotech.com For the yeast ABC transporter Pdr5p, which shares functional similarities with mammalian P-gp, this compound has been shown to be a potent inhibitor of nucleotide hydrolysis. researchgate.net The half-maximal inhibitory concentration (IC50) for ATPase activity was determined to be 0.49 ± 0.02 µM. This indicates a strong inhibitory effect on the energy-providing mechanism of the transporter. researchgate.net In contrast, its non-prenylated precursor, 3-methyl-galangin, was a significantly weaker inhibitor, with an IC50 value of 80.4 ± 5.6 µM. researchgate.net This again underscores the critical role of the prenyl group in enhancing the inhibitory activity.

CompoundIC50 Nucleotide Hydrolysis (ATPase activity, µM)Source
3-Methyl-galangin80.4 ± 5.6 researchgate.net
8-(3,3-DMA)-3-methyl-galangin0.49 ± 0.02 researchgate.net

To assess the functional consequences of transporter inhibition within a cellular context, flow cytometry analysis is often utilized. This technique can measure the intracellular accumulation of fluorescent substrates of P-gp, such as daunomycin or rhodamine 123. researchgate.netpurdue.edu An effective inhibitor will block the efflux of the fluorescent substrate, leading to its increased accumulation within the cells.

Studies on human leukemic K562/R7 cells, which overexpress P-glycoprotein, have demonstrated the ability of prenylated flavonoids to inhibit transporter activity. researchgate.net For instance, preincubation of these cells with chrysin (B1683763) derivatives led to an increase in intracellular daunomycin accumulation. researchgate.net While specific flow cytometry data for this compound is part of a broader screening of flavonoids, the strong inhibition of ATP hydrolysis and direct binding data suggest it would effectively inhibit cellular transport activity. researchgate.net The general finding is that prenylated flavonoids are potent inhibitors of cell transporter activity, a crucial step in reversing multidrug resistance. researchgate.net

The ultimate goal of inhibiting drug efflux pumps is to re-sensitize resistant cells to chemotherapeutic agents, a process known as chemosensitization. d-nb.infonih.gov By blocking the transporter, the inhibitor allows the cytotoxic drug to reach and maintain effective intracellular concentrations, thereby restoring its therapeutic effect. d-nb.info

The efficacy of this compound and related compounds as chemosensitizers has been evaluated in multidrug-resistant cell lines. nih.gov In a Leishmania tropica MDR line that overexpresses a P-gp-like transporter, the ability of compounds to inhibit parasite growth in the presence of the cytotoxic drug daunomycin was tested. nih.gov Consistent with the binding and ATPase inhibition data, prenylated flavonoids demonstrated a significant ability to sensitize the resistant parasites to daunomycin. nih.gov This chemosensitizing effect correlates with the high-affinity binding to the NBD and subsequent inhibition of the transporter's efflux function, effectively overcoming the drug resistance phenotype. nih.gov

Antioxidant Activity in Cellular and Cell-Free Systems (e.g., radical scavenging assays)

Phenolic compounds, including flavonoids, are recognized for their antioxidant properties, which arise from their ability to scavenge free radicals. mdpi.comfrontiersin.org This activity is crucial for protecting cells from oxidative stress, a process implicated in numerous diseases. phytopharmajournal.com The antioxidant capacity of compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.net

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a process that can be monitored spectrophotometrically. mdpi.comphytopharmajournal.com The radical-scavenging properties of antioxidants are a primary mechanism for inhibiting lipid oxidation. sld.cu While specific DPPH assay results for this compound are not detailed in the provided context, flavonoids as a class are known to be effective radical scavengers. phytopharmajournal.comsld.cu The presence of hydroxyl groups on the flavonoid skeleton is a key determinant of this activity. sld.cu

Investigation of Antimicrobial Activities against Model Organisms (in vitro bacterial growth inhibition, biofilm formation studies)

The antimicrobial properties of flavonoids are well-documented, with their efficacy often linked to their specific structural features. mdpi.commdpi.com Prenylated flavonoids, such as sophoraflavanone G and sophoraflavanone B (8-prenylnaringenin), have demonstrated significant antibacterial activity against pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.comnih.gov The lipophilic prenyl group is thought to enhance the association of these compounds with bacterial cell structures. nih.gov

Research on structurally similar compounds, such as galangin and 3-O-methylgalangin, provides insight into the potential antimicrobial spectrum of this compound. Studies have quantified the Minimum Inhibitory Concentration (MIC) for these related flavonoids against a panel of both Gram-positive and Gram-negative bacteria. Galangin, for instance, showed potent activity, with MIC values ranging from 0.25 to 1 μg/mL for all tested bacteria. nih.gov The methylation of a hydroxyl group in 3-O-methylgalangin was found to slightly decrease but not eliminate this activity, suggesting that the core flavonoid structure is crucial for its antibacterial action. nih.gov

In addition to inhibiting the growth of planktonic bacteria, some flavonoids can interfere with biofilm formation. For example, the apple flavonoid phloretin (B1677691) has been reported to control E. coli O157:H7 biofilm formation by repressing genes involved in the production of curli fimbriae, which are essential for bacterial adhesion and biofilm structure. mdpi.com

Table 1: In Vitro Antibacterial Activity of Related Flavonoids This table is interactive. Click on the headers to sort the data.

Compound Test Organism Strain MIC (μg/mL) Reference
Galangin Bacillus cereus ATCC 11778 0.25 nih.gov
Galangin Staphylococcus aureus ATCC 25923 0.25 nih.gov
Galangin Escherichia coli ATCC 25922 1.0 nih.gov
Galangin Klebsiella pneumoniae ATCC 13883 1.0 nih.gov
3-O-methylgalangin Bacillus cereus ATCC 11778 0.5 nih.gov
3-O-methylgalangin Staphylococcus aureus ATCC 25923 0.5 nih.gov
3-O-methylgalangin Escherichia coli ATCC 25922 1.0 nih.gov
3-O-methylgalangin Klebsiella pneumoniae ATCC 13883 1.0 nih.gov

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan (PG), is a critical target for many antimicrobial agents. nih.govmdpi.com It maintains cell shape and protects against osmotic lysis. nih.gov Flavonoids are known to interfere with this essential bacterial component. mdpi.com One proposed mechanism involves the formation of complexes with components of the cell wall, which can disrupt its integrity and inhibit bacterial adhesion and growth. mdpi.com

A significant finding in a structurally related compound, sophoraflavanone B (an 8-prenyl flavonoid), demonstrated its direct binding to peptidoglycan from S. aureus. nih.gov This interaction leads to a weakening of the cell wall structure. mdpi.com Given the structural similarities, particularly the presence of the 8-prenyl group, it is plausible that this compound employs a similar mechanism, targeting the peptidoglycan layer to exert its antibacterial effect.

The cytoplasmic membrane acts as a selective barrier, controlling the passage of substances into and out of the bacterial cell. wikipedia.orguvigo.es Many polyphenolic compounds, including flavonoids, exert their antimicrobial effects by compromising this barrier. mdpi.com Flavonoids such as naringenin (B18129) and sophoraflavanone G have been shown to alter the fluidity of the bacterial membrane. mdpi.comnih.gov

The mechanism often involves the insertion of the lipophilic flavonoid molecule into the lipid bilayer. mdpi.com This disrupts the ordered structure of the membrane, increasing its permeability and leading to the leakage of essential intracellular components like ions, nucleic acids, and proteins. mdpi.commdpi.com The amphipathic nature of flavonoids, possessing both hydrophilic and hydrophobic moieties, is crucial for this activity. nih.gov The prenyl group on this compound significantly increases its lipophilicity, which would likely enhance its ability to intercalate into and disrupt the function of the bacterial cytoplasmic membrane. nih.govnih.gov

Beyond the cell envelope, flavonoids can also target intracellular processes, including the synthesis of DNA and RNA. mdpi.comresearchgate.net The proposed mechanism for this activity involves the intercalation of the planar flavonoid B-ring with the stacked bases of nucleic acids. nih.gov This interaction can physically obstruct the action of enzymes essential for replication and transcription, such as DNA polymerase and RNA polymerase, ultimately leading to the inhibition of both DNA and RNA synthesis. nih.govnih.gov

Furthermore, some flavonoids have been identified as inhibitors of DNA gyrase, a type II topoisomerase that is crucial for managing DNA supercoiling during replication. mdpi.comnih.gov By binding to the ATP pocket of the GyrB subunit, these flavonoids prevent the enzyme from functioning, which leads to a cessation of DNA replication and subsequent bacterial death. mdpi.com This represents another potential intracellular target for this compound in its antimicrobial action.

Anti-inflammatory Mechanisms in Cell Culture Models (e.g., cytokine modulation, signaling pathway analysis)

In addition to antimicrobial effects, flavonoids are widely investigated for their anti-inflammatory properties. Structural analogs of this compound are known to possess anti-inflammatory activity. evitachem.com A key mechanism underlying this effect is the modulation of inflammatory mediators. In various cell culture models, flavonoids have been shown to inhibit the production of pro-inflammatory cytokines. evitachem.com This modulation can occur at the level of gene transcription, often by interfering with signaling pathways that control cytokine expression. For instance, some polyphenol metabolites produced by gut microbiota exhibit anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response. mdpi.comnih.gov

Interaction with Specific Cellular Signaling Pathways in Research Models

The biological effects of this compound are mediated through its interaction with specific intracellular signaling pathways. Research suggests that this class of compounds may modulate key pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. evitachem.com These pathways are central to cellular responses to a wide array of stimuli and are critically involved in regulating inflammation and cell proliferation. evitachem.comnih.gov

The NF-κB pathway is a primary regulator of the immune and inflammatory response, while the MAPK pathways are involved in transmitting extracellular signals to the nucleus to control gene expression related to cell growth, differentiation, and stress responses. By inhibiting these pathways, flavonoids like this compound can potentially suppress inflammatory processes and aberrant cell growth. evitachem.com Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT-3) pathway, which acts as a molecular hub for various growth factor and cytokine signals, represents another potential target for such compounds. nih.gov

Influence on Cellular Processes in In Vitro Assays (e.g., cell viability in non-human cells, cell cycle analysis)

The influence of compounds on fundamental cellular processes is often evaluated using a suite of in vitro assays. Cell viability assays, which measure the proportion of healthy cells in a population, are commonly used to assess the general health of cells following treatment. cellsignal.com These assays often rely on measuring metabolic activity. For example, tetrazolium-based assays like the MTT assay measure the reduction of a colored salt by mitochondrial enzymes in living cells, where the amount of colored formazan (B1609692) product is proportional to the number of viable cells. nih.gov Another approach is to assess membrane integrity by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) from damaged cells. mdpi.com

Cell cycle analysis, typically performed using flow cytometry, provides information on how a compound affects cell proliferation. miltenyibiotec.comnih.gov In this technique, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, allowing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified based on their DNA content. youtube.com Studies on other flavonoids, such as isoginkgetin, have utilized this method to reveal specific alterations in the S and M phases of the cell cycle following treatment. plos.org These established methodologies are applicable to the investigation of this compound to determine its effects on cell viability and division in various non-human cell models.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of the 3,3-Dimethylallyl Moiety on Biological Activities

The presence of a 3,3-dimethylallyl (DMA) group, also known as a prenyl group, at the C-8 position of the flavonoid A-ring is a significant determinant of the molecule's biological profile. Prenylated flavonoids, a class to which 8-(3,3-DMA)-3-methylgalangin belongs, are studied for-promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. muni.cz

Comparative molecular field analysis (CoMFA), a 3D-QSAR technique, has been used to study flavones that interact with P-glycoprotein. biochempress.com In these models, sterically favorable regions, which indicate where bulkier substituents enhance activity, were identified near the C-8 position of the A-ring. biochempress.com This finding directly supports the importance of the DMA substituent at this position for the activity of compounds in the study. biochempress.com The lipophilic nature of the prenyl group is often associated with an enhanced ability to interact with and permeate cell membranes, which can be a critical factor for reaching intracellular targets. science.govscience.gov

Role of the 3-Methyl Ether Group in Molecular Interactions

The substitution pattern on the C-ring of the flavonoid core, specifically at the C-3 position, plays a crucial role in modulating biological activity. The parent compound, galangin (B1674397), possesses a hydroxyl (-OH) group at this position. In this compound, this hydroxyl is replaced by a methoxy (B1213986) group (-OCH3), forming a methyl ether. nih.gov

Studies comparing the antibacterial activity of galangin and its methylated derivatives have shown that this modification is not neutral. One study demonstrated that while galangin was the most active flavonoid against certain bacteria, the methylation of one hydroxyl group to form 3-O-methylgalangin resulted in decreased activity. science.gov Further methylation to create 3,7-O-dimethylgalangin led to complete inactivation, highlighting the importance of the specific hydroxylation pattern for this particular biological effect. science.gov The presence and position of hydroxyl groups often dictate a flavonoid's ability to form hydrogen bonds with target proteins or to participate in antioxidant activities through hydrogen donation, and converting a hydroxyl to a methoxy group alters these capabilities.

Influence of Flavonoid Core Substitutions on Activity Profiles

Key determinants of flavonoid activity include:

Hydroxylation Pattern: The number and location of hydroxyl groups are paramount. As seen with galangin, specific -OH groups on the A-ring are crucial for its antibacterial action. science.gov

Prenylation: As discussed, the addition of lipophilic side chains like the DMA group can enhance activity, often by improving membrane interaction. muni.czbiochempress.com CoMFA studies have shown that besides the C-8 position, substitutions at the C-6 position of ring A and the C-4' position of ring B also significantly influence activity. biochempress.com

Methylation/Glycosylation: The modification of hydroxyl groups through methylation (forming an ether) or glycosylation (adding a sugar moiety) can drastically alter a compound's solubility, bioavailability, and interaction with targets. science.gov

The following table illustrates the impact of methylation on the antibacterial activity of galangin, demonstrating a clear structure-activity relationship.

CompoundC-3 SubstitutionC-7 SubstitutionRelative Antibacterial Activity
Galangin-OH-OHHigh
3-O-Methylgalangin-OCH3-OHDecreased
3,7-O-Dimethylgalangin-OCH3-OCH3Inactive

This table is a qualitative representation based on findings that methylation of hydroxyl groups on the galangin scaffold reduces its antibacterial efficacy. science.gov

Computational Approaches in SAR/QSAR Modeling (e.g., docking, molecular dynamics, comparative molecular field analysis, comparative molecular similarity index analysis)

Computational tools are indispensable for modern SAR and QSAR studies, providing insights into molecular interactions that are difficult to observe experimentally. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. nih.govscispace.com Programs like AutoDock are widely used to screen compounds and visualize interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.govbohrium.com The binding energy calculated from docking can be a key predictor in a QSAR model. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. nih.gov This method can be used to assess the stability of a docked pose and to understand the conformational changes that occur upon binding, offering a more realistic representation of the molecular interactions. scispace.comnih.gov

CoMFA and CoMSIA: These 3D-QSAR methods are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. biochempress.com CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps visually represent regions where changes in these properties will increase or decrease activity, guiding the design of more potent analogs. biochempress.com A CoMFA study on flavones highlighted the favorable steric bulk at the C-8 position, directly rationalizing the positive contribution of the DMA group to activity. biochempress.com

QSAR Models: In a QSAR study that included 3-methylgalangin, researchers developed a predictive model for the activation of voltage-gated calcium channels involved in bone formation. nih.gov Such models typically result in a mathematical equation that correlates calculated molecular descriptors (e.g., electronic, steric, or lipophilic properties) with observed biological activity, allowing for the prediction of activity for novel, unsynthesized compounds. nih.govnih.gov

The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (r²), which indicates how well the model fits the data, and the cross-validated coefficient (q²), which measures its predictive power. nih.gov

QSAR Model ParameterDescription
r² (Coefficient of Determination)Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Values closer to 1 indicate a better fit.
q² (Cross-validated r²)Measures the predictive ability of the model, assessed by systematically removing samples from the dataset and predicting their activity.
SEE (Standard Error of Estimate)Measures the average deviation of the predicted values from the actual experimental values.
F-valueA statistical test to determine the overall significance of the regression model.

This table describes common statistical parameters used to validate QSAR models. nih.gov

Advanced Research Methodologies and Future Research Directions

Integration into Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the larger picture of how components within a biological system interact. Integrating 8-(3,3-DMA)-3-methylgalangin into systems-level studies can provide a holistic view of its biological effects beyond a single target. This can be achieved through various "omics" technologies:

Transcriptomics: By treating cells or organisms with the compound and subsequently analyzing the entire set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated. This can reveal the signaling pathways and cellular processes affected by the compound.

Proteomics: This approach would analyze the global changes in protein expression and post-translational modifications following treatment, offering insights into the functional consequences of the altered gene expression.

Metabolomics: Analyzing the complete set of small-molecule metabolites in a biological sample can reveal how this compound alters cellular metabolism. This is particularly relevant given the known interactions between polyphenols and gut microbiota, which can transform these compounds into various bioactive metabolites. nih.govmdpi-res.com Studies on related flavonoids have identified numerous metabolites following microbial transformation, indicating that the ultimate biological effect in an in vivo model may be due to a combination of the parent compound and its derivatives. researchgate.net

By integrating data from these different omics levels, researchers can construct comprehensive network models of the compound's mechanism of action, identifying key nodes and pathways that could be investigated further.

Development of Novel Analytical Strategies for Research Quantitation

Robust and sensitive analytical methods are crucial for the accurate quantitation of this compound and its metabolites in complex biological matrices such as plasma, tissues, and cell lysates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, stands as the gold standard for this purpose, offering high selectivity and sensitivity. researchgate.netms-editions.cl

Developing a validated LC-MS/MS method would involve:

Optimization of Chromatographic Conditions: Selecting the appropriate column, mobile phase composition, and gradient to achieve good separation from interfering matrix components.

Mass Spectrometry Tuning: Optimizing parameters for the parent compound and its expected metabolites to ensure maximum sensitivity in detection. This includes identifying characteristic precursor and product ions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Sample Preparation: Developing efficient extraction protocols, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from complex samples. The choice of extraction solvents is critical and can be optimized to maximize recovery based on the compound's polarity. researchgate.net

These quantitative methods are essential for pharmacokinetic studies, determining cellular uptake, and correlating the concentration of the compound with its observed biological effects in various research models.

Table 1: Analytical Strategies for Flavonoid Research

TechniqueApplicationAdvantagesReference
HPLC-UVQuantitation in simpler matrices, purity assessment.Widely available, robust. crpsonline.com
LC-MS/MSTrace-level quantitation in complex biological samples (plasma, tissue). Metabolite identification.High sensitivity and selectivity. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Structural elucidation of unknown metabolites.Provides accurate mass for formula determination. researchgate.net
NMR SpectroscopyDefinitive structural confirmation of the compound and its synthetic derivatives.Provides detailed structural information (1H, 13C). researchgate.netnih.gov

Prospects for Investigating Specific Biological Targets in Diverse Research Models

The structural features of this compound suggest several promising avenues for investigation in various research models. The prenyl group is known to enhance the antibacterial activity of flavonoids by increasing their lipophilicity and ability to disrupt bacterial membranes. nih.govmdpi.com Therefore, a key research direction would be to investigate its effects on a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA. nih.gov

In cancer research, flavonoids are known to target multiple hallmarks of cancer. The parent compound, galangin (B1674397), and its derivatives have shown antiproliferative activity against various cancer cell lines. researchgate.netnih.govmdpi.com Research could focus on evaluating this compound in diverse cancer models, such as 3D spheroids or organoids, which more closely mimic the tumor microenvironment. Potential molecular targets could include protein kinases, topoisomerases, or components of inflammatory signaling pathways like NF-κB. nih.govresearchgate.net

Table 2: Potential Biological Targets of this compound Based on Related Flavonoids

Potential Target/ProcessResearch ModelEvidence from Related CompoundsReference
Bacterial Cell Membrane/WallBacterial cultures (e.g., S. aureus)Prenylation increases lipophilicity and antibacterial action. nih.govmdpi.com
Bacterial DNA Gyrase (GyrB)In vitro enzyme assays, bacterial modelsFlavonoids are known to inhibit GyrB. mdpi.comnih.gov
Cancer Cell ProliferationCancer cell lines (e.g., A549 lung, MCF-7 breast)Galangin and its derivatives exhibit cytotoxic effects. researchgate.netnih.govmdpi.com
Inflammatory Pathways (iNOS, COX-2)Macrophage cell lines (e.g., RAW 264.7)Geranylated flavonoids suppress inflammatory mediators. nih.gov
Topoisomerase II/IVIn vitro enzyme assaysFlavone derivatives have shown inhibitory activity. researchgate.net

Computational Design and Virtual Screening for Related Compounds with Enhanced Research Properties

Computational chemistry provides powerful tools to accelerate the discovery and optimization of bioactive compounds. eco-vector.comopenmedicinalchemistryjournal.com Starting with the known structure of this compound, these methods can be applied in several ways:

Molecular Docking: The 3D structure of the compound can be computationally "docked" into the binding sites of known protein targets. bohrium.com This can predict the binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), helping to prioritize which targets to investigate experimentally.

Virtual Screening: Large digital libraries containing millions of compounds can be rapidly screened in silico to identify molecules with structural similarity to this compound or those predicted to bind to a specific target of interest. openmedicinalchemistryjournal.comnih.gov This is a time- and cost-effective way to find new chemical starting points.

De Novo Design and Lead Optimization: Computational algorithms can be used to design novel derivatives of this compound. openmedicinalchemistryjournal.comnih.gov By systematically modifying different parts of the molecule (e.g., changing the substitution pattern on the B-ring, altering the length or type of the prenyl group), researchers can computationally predict which changes would lead to enhanced properties, such as improved binding potency, selectivity, or better drug-like characteristics (ADME properties). These computationally-designed compounds can then be synthesized and tested, streamlining the optimization process.

Table 3: Computational Tools in Flavonoid Research

MethodologyPurposeExample ApplicationReference
Molecular DockingPredict ligand-protein binding mode and affinity.Docking flavonoids into the ATP-binding site of bacterial GyrB. nih.govbohrium.com
Virtual ScreeningIdentify novel hits from large compound libraries.Screening for new compounds that fit a pharmacophore model based on the flavonoid scaffold. eco-vector.comnih.gov
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the ligand-protein complex over time.Assessing the stability of the predicted binding pose of the compound in a target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Build models that correlate chemical structure with biological activity.Predicting the antibacterial activity of new flavonoid derivatives based on their physicochemical properties. mdpi.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of 8-(3,3-DMA)-3-methylgalangin?

Q. What are the natural sources and isolation protocols for this compound derivatives?

Answer:

  • Natural Sources : 3-Methylgalangin derivatives are isolated from plant resins (e.g., Heliotropium huascoense) and honey samples (e.g., thyme honey). Resinous exudates often require solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification .
  • Isolation Workflow :

Extract plant material with polar solvents.

Fractionate using column chromatography (silica gel or Sephadex).

Confirm purity via HPLC with UV/Vis detection (λ = 280–320 nm for flavonoids) .

Advanced Research Questions

Q. How can synthetic methodologies be optimized for this compound derivatives?

Answer:

  • Key Reagents : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for functionalizing hydroxyl groups. These reagents are standard in modifying flavonoids .
  • Protocol :

Protect reactive hydroxyl groups (e.g., using acetyl or benzyl groups).

Introduce dimethylamine at position 8 via nucleophilic substitution.

Deprotect and purify via recrystallization or preparative HPLC .

  • Critical Note : Monitor reaction progress using TLC or LC-MS to avoid side products.

Q. How should researchers address contradictions in reported bioactivities of methylgalangin derivatives?

Answer:

  • Factors Causing Variability :
  • Purity : Commercial standards (e.g., ≥95% purity in ) reduce variability .
  • Assay Conditions : Compare results under standardized protocols (e.g., bacterial strain, solvent controls). For instance, 3-O-methylgalangin showed antibacterial activity in Alpinia officinarum extracts but may vary with solvent polarity .
    • Validation Steps :

Replicate assays with independent batches.

Q. What computational approaches are effective for predicting enzyme interactions of this compound?

Answer:

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., lipases or cytochrome P450 enzymes). For example, theaflavin-3,3'-digallate (TF3) was studied for Dnmt3a/b inhibition using similar methods .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Validation : Compare computational results with experimental enzymatic assays (e.g., IC₅₀ values).

Q. How do storage conditions impact the stability of this compound in long-term studies?

Answer:

  • Optimal Conditions : Store at -20°C in airtight, light-protected containers. Crystalline solids (e.g., pregabalin derivatives in ) show ≥5-year stability under these conditions .
  • Degradation Monitoring : Use periodic LC-MS analysis to detect oxidation or hydrolysis byproducts. Adjust storage buffers to pH 6–7 to minimize degradation.

Methodological Considerations

  • Contradiction Analysis : Apply triangulation by cross-referencing spectral data (HRMS, NMR), bioassays, and computational models to resolve discrepancies .
  • Ethical Compliance : Ensure all protocols adhere to institutional safety guidelines, especially when handling hazardous reagents (e.g., EDC, MCH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.